Triglycerid

Übersicht

Beschreibung

Sodium ascorbyl phosphate is a water-soluble derivative of vitamin C. It is known for its stability and effectiveness in skincare formulations. Unlike ascorbic acid, which is prone to oxidation, sodium ascorbyl phosphate remains stable and retains its potency over time. This makes it a preferred choice for cosmetic products aimed at delivering the benefits of vitamin C to the skin .

Wissenschaftliche Forschungsanwendungen

Natrium-Ascorbylphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als stabile Quelle für Vitamin C in verschiedenen chemischen Formulierungen verwendet.

Biologie: Es wird für seine Rolle in zellulären antioxidativen Abwehrmechanismen untersucht.

Medizin: Es wird in der Dermatologie für seine Anti-Aging-, Hauterhellungs- und Photoprotectionseigenschaften eingesetzt.

Industrie: Es wird in Kosmetikprodukten verwendet, um die Hautgesundheit und das Erscheinungsbild zu verbessern

5. Wirkmechanismus

Natrium-Ascorbylphosphat entfaltet seine Wirkung durch verschiedene Mechanismen:

Antioxidative Aktivität: Es fängt freie Radikale ab, reduziert oxidativen Stress und verhindert Zellschäden.

Kollagensynthese: Es fördert die Kollagenproduktion, verbessert die Hautelastizität und reduziert Falten.

Photoprotection: Es verstärkt die Abwehr der Haut gegen UV-Strahlung, verhindert Sonnenbrand und Photoaging.

Molekulare Zielstrukturen und Signalwege: Es zielt auf freie Radikale und reaktive Sauerstoffspezies ab und ist am Kollagensyntheseweg beteiligt

Wirkmechanismus

Target of Action

Triglycerols, also known as triacylglycerols, are a type of lipid found in the body. They primarily target adipose tissue, liver, and intestines, where they are synthesized and stored . Triglycerols are also targeted by the enzyme triacylglycerol lipase, which catalyzes the hydrolysis of their ester linkages .

Mode of Action

Triglycerols are biologically inert and serve as a store of fatty acids for energy, which can be released rapidly on demand . They also serve as a reserve of fatty acids for structural purposes or as precursors for lipid mediators . The enzyme triacylglycerol lipase catalyzes the hydrolysis of triglycerols, breaking them down into diacylglycerol and a carboxylate .

Biochemical Pathways

Three main pathways for triglycerol biosynthesis are known: the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, which predominate in the liver and adipose tissue, and a monoacylglycerol pathway in the intestines . In these pathways, the glycerol backbone is produced either by the catabolism of glucose (glycolysis) or by a process known as glyceroneogenesis via pyruvate .

Pharmacokinetics

The pharmacokinetics of triglycerols involve their synthesis, storage, and breakdown. Triglycerols are synthesized in the liver and adipose tissue, stored as ‘lipid droplets’ within cells, and broken down when energy is needed . The breakdown of triglycerols releases glycerol and fatty acids, which are then used as an energy source by various tissues .

Result of Action

The primary result of triglycerol action is the provision of energy. When energy is needed, triglycerols are broken down, releasing fatty acids that can be used as an energy source . Excessive accumulation of triglycerols in human adipose tissue and other organs can result in health problems, including obesity, insulin resistance, steatohepatitis, and cardiomyopathy .

Action Environment

The action of triglycerols is influenced by various environmental factors. For example, the hormones insulin and noradrenaline regulate the breakdown of triglycerols by increasing the activity of the enzyme triacylglycerol lipase . Additionally, lifestyle factors such as diet and exercise can influence triglycerol levels in the body .

Biochemische Analyse

Biochemical Properties

Triglycerol is involved in numerous biochemical reactions, primarily related to energy storage and release. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in triglycerol metabolism is lipase, which catalyzes the hydrolysis of triglycerol into glycerol and free fatty acids. This reaction is essential for the mobilization of stored energy. Additionally, triglycerol interacts with proteins such as perilipin, which coats lipid droplets and regulates lipolysis, and hormone-sensitive lipase, which is activated by hormonal signals to release fatty acids from triglycerol stores .

Cellular Effects

Triglycerol influences various cellular processes, including cell signaling, gene expression, and metabolism. In adipocytes, triglycerol serves as a major energy reserve, and its breakdown provides fatty acids for β-oxidation, a process that generates ATP. Triglycerol also affects cell signaling pathways, such as the activation of protein kinase A (PKA) in response to hormonal signals like adrenaline, which promotes lipolysis. Furthermore, triglycerol metabolism can influence gene expression by modulating the activity of transcription factors involved in lipid metabolism .

Molecular Mechanism

At the molecular level, triglycerol exerts its effects through interactions with specific biomolecules. The hydrolysis of triglycerol by lipase involves the binding of the enzyme to the lipid-water interface, where it catalyzes the cleavage of ester bonds. This process releases glycerol and free fatty acids, which can then be utilized in various metabolic pathways. Triglycerol also plays a role in enzyme activation and inhibition. For example, the presence of triglycerol can inhibit the activity of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, thereby regulating lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triglycerol can change over time due to its stability and degradation. Triglycerol is relatively stable under physiological conditions, but it can undergo hydrolysis over time, especially in the presence of lipases. Long-term studies have shown that prolonged exposure to high levels of triglycerol can lead to alterations in cellular function, such as changes in lipid droplet formation and fatty acid composition. These effects are often studied in vitro using cell cultures or in vivo using animal models .

Metabolic Pathways

Triglycerol is involved in several metabolic pathways, including lipolysis and β-oxidation. During lipolysis, triglycerol is hydrolyzed by lipases to release glycerol and free fatty acids. The free fatty acids are then transported to the mitochondria, where they undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. Triglycerol metabolism also involves interactions with cofactors such as coenzyme A (CoA) and carnitine, which facilitate the transport and oxidation of fatty acids .

Transport and Distribution

Within cells, triglycerol is transported and distributed by various mechanisms. It is stored in lipid droplets, which are dynamic organelles that regulate lipid storage and release. Triglycerol is transported across cellular membranes by specific transporters, such as fatty acid transport proteins (FATPs) and CD36. These transporters facilitate the uptake and release of triglycerol and its metabolites, ensuring proper distribution within tissues .

Subcellular Localization

Triglycerol is primarily localized in lipid droplets within cells. These droplets are surrounded by a monolayer of phospholipids and proteins, which regulate their formation and function. Triglycerol can also be found in other subcellular compartments, such as the endoplasmic reticulum, where it is synthesized, and the mitochondria, where it is oxidized. Post-translational modifications, such as phosphorylation, can influence the localization and activity of proteins involved in triglycerol metabolism .

Vorbereitungsmethoden

Die Herstellung von Natrium-Ascorbylphosphat umfasst mehrere Schritte:

Synthese von Calcium-Ascorbat: Ascorbinsäure, wasserfreies Calciumchlorid und deionisiertes Wasser werden zu einem Reaktionskessel gegeben. Anschließend wird eine Natriumhydroxidlösung zugegeben, gefolgt von Natriumtrimetaphosphat, um Calcium-Ascorbat zu erhalten.

Bildung von Ascorbatphosphat: Das Calcium-Ascorbat wird mit Wasser gewaschen und der pH-Wert mit Schwefelsäure eingestellt, um Ascorbatphosphat zu erhalten.

Filtration und pH-Regulierung: Das Ascorbatphosphat wird durch eine dynamische Membran vom Mikroröhrchentyp gefiltert. Das Filtrat wird dann zu einem Reaktionskessel gegeben, und eine Natriumhydroxidlösung wird tropfenweise zugegeben, um den pH-Wert einzustellen, während gleichzeitig die Reaktionstemperatur und -zeit kontrolliert werden.

Endfiltration und Trocknung: Das Natrium-Ascorbylphosphat wird durch einen Nanofiltrationsmembranfilter vom Rollentyp gefiltert, gefolgt von einer Aktivkohlefiltration.

Analyse Chemischer Reaktionen

Natrium-Ascorbylphosphat unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Es wirkt als Antioxidans, neutralisiert freie Radikale und reduziert oxidativen Stress.

Reduktion: Es kann in Gegenwart von Phosphatase-Enzymen in der Haut zu Ascorbinsäure reduziert werden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Phosphatgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen: Typische Reagenzien sind Natriumhydroxid, Schwefelsäure und Natriumtrimetaphosphat. Die Reaktionen werden üblicherweise unter kontrollierten pH-Wert- und Temperaturbedingungen durchgeführt.

Hauptprodukte: Das Hauptprodukt ist Ascorbinsäure, die bei der enzymatischen Spaltung der Phosphatgruppe freigesetzt wird .

Vergleich Mit ähnlichen Verbindungen

Natrium-Ascorbylphosphat wird mit anderen Vitamin-C-Derivaten verglichen:

Ascorbinsäure: Ascorbinsäure ist wirksamer, aber weniger stabil als Natrium-Ascorbylphosphat. Es ist anfällig für Oxidation und kann Hautreizungen verursachen.

Magnesium-Ascorbylphosphat: Diese Verbindung ist ebenfalls stabil und weniger reizend, aber weniger effektiv beim Eindringen in die Haut.

Ascorbylpalmitat: Diese fettlösliche Form von Vitamin C ist stabil, aber weniger effektiv in wasserbasierten Formulierungen.

Tetrahexyldecyl-Ascorbat: Dies ist eine stabile, öllösliche Form von Vitamin C, die effektiv in die Haut eindringen kann, aber weniger wirksam ist als Ascorbinsäure .

Natrium-Ascorbylphosphat zeichnet sich durch seine Stabilität, Wirksamkeit und Eignung für empfindliche Haut aus, was es zu einem wertvollen Inhaltsstoff in Hautpflegeprodukten macht.

Biologische Aktivität

Polyglycerin-3 (PG-3) is a polyol compound derived from glycerin, characterized by its hydrophilic nature and multiple hydroxyl groups. This compound has garnered attention in various fields, particularly in cosmetics, pharmaceuticals, and food industries, due to its biological activity and safety profile. This article provides a comprehensive overview of the biological activity of Polyglycerin-3, including its absorption, distribution, metabolism, excretion (ADME), toxicity studies, and potential applications.

Polyglycerin-3 has a relatively low molecular weight (~240 g/mol) and high water solubility (> 1000 g/L), making it suitable for various applications. Its hydrophilic character limits passive diffusion across biological membranes, which influences its bioavailability and pharmacokinetics .

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Studies indicate that Polyglycerin-3 is absorbed primarily through the gastrointestinal tract. In a study involving Sprague-Dawley rats, over 90% of orally administered Polyglycerin-3 was absorbed .

Distribution: Once absorbed, the extracellular concentration of Polyglycerin-3 is expected to exceed intracellular concentrations. Its low vapor pressure suggests minimal pulmonary absorption .

Metabolism: Notably, Polyglycerin-3 appears to be non-metabolized in rats. Thin-layer chromatography (TLC) analysis revealed that the compound excreted in urine had the same retention factor as the solvent used in the analysis, indicating no metabolic alteration .

Excretion: The majority of Polyglycerin-3 is excreted unchanged in urine (approximately 88.3% in non-cannulated rats), with minimal amounts found in feces and carcass .

Toxicity Studies

Polyglycerin-3 has been subjected to various toxicity assessments:

- Acute Toxicity: The acute oral LD50 value for Polyglycerin-3 was determined to be greater than 2000 mg/kg body weight in Wistar rats, indicating low toxicity . No significant clinical abnormalities were observed during these studies.

- Irritation Studies: In ocular irritation tests on rabbits, mild conjunctival irritation was noted; however, these effects were reversible within 48 hours .

- Sensitization Tests: In guinea pig maximization tests involving polyglycerol mixtures containing Polyglycerin-3, no sensitization was observed .

Case Studies and Applications

Polyglycerin-3 is utilized in various formulations due to its moisturizing properties and safety profile. It has been shown to enhance the antimicrobial efficacy of preservatives when used in combination with them. For instance, formulations containing Polyglycerin-3 demonstrated excellent resistance to microbial growth while minimizing skin irritation compared to those relying solely on chemical preservatives .

Table 1: Summary of Toxicity Studies on Polyglycerin-3

Eigenschaften

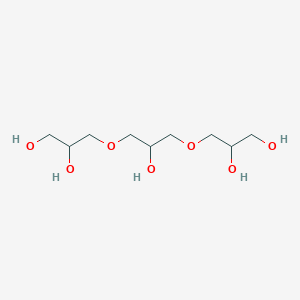

IUPAC Name |

3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNTUZCMJBTHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56090-54-1, 20411-31-8 | |

| Record name | Polyglycerin-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.